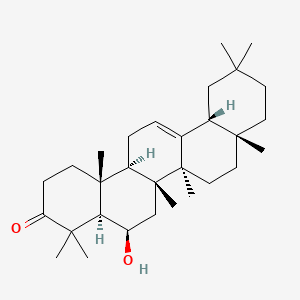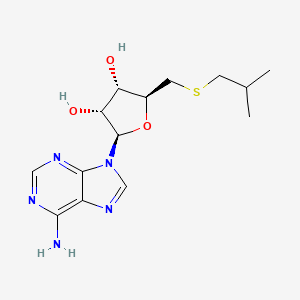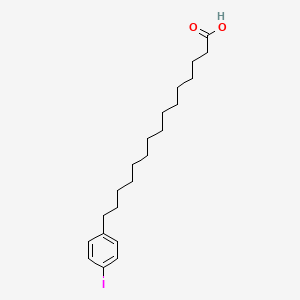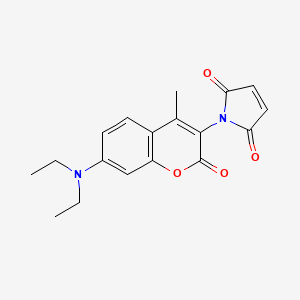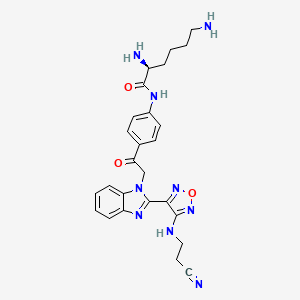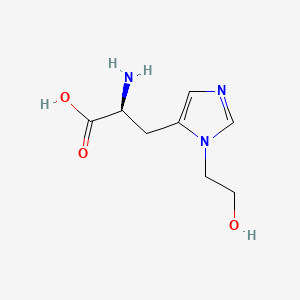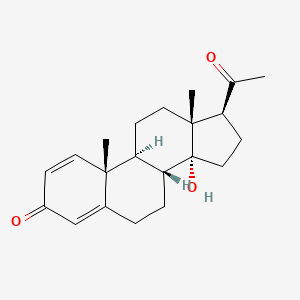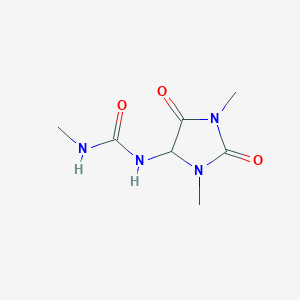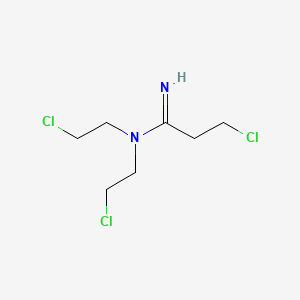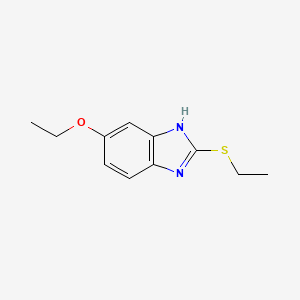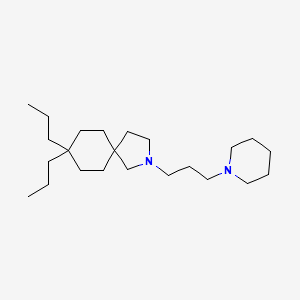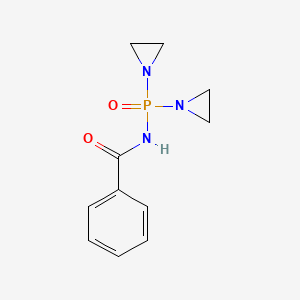
Benzo-tepa
Vue d'ensemble
Description
Benzo-tepa, also known as N,N,N',N'-tetraethyl-3,3'-benzothiapyrrolo[3,2-b]indole-2,7-diamine, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific investigations.
Applications De Recherche Scientifique
TEPA functionalized alginate beads have been developed for the adsorptive removal of Cr (VI) from aqueous solutions. The ion exchange capacity (IEC) significantly increased with rising TEPA concentration, demonstrating efficient removal of Cr (VI) ions from aqueous solutions (Omer et al., 2019).
Nickel complexes supported by pyridylalkylamine ligands, including TEPA, have been used for the selective hydroxylation of benzene to phenol using hydrogen peroxide. This process achieved a high yield without the formation of quinone or diphenol (Morimoto et al., 2015).
Biobased chitosan/polybenzoxazine cross-linked films have been prepared using a water-soluble, main-chain-type benzoxazine polymer synthesized from bisphenol A (BA), TEPA, and formalin. These films exhibited enhanced thermal and mechanical properties (Alhwaige et al., 2013).
TEPA has been used in studies related to the effects of dose and application frequency of tumor-promoting agents on tumor development in a mouse skin two-stage carcinogenesis experiment (Chouroulinkov et al., 1989).
An aziridinyl benzoquinone compound related to TEPA induced sterility in adult horn flies when applied topically or mixed with their diet, demonstrating its potential application in pest control (Harris & Frazar, 1966).
Benzo(a)pyrene (BaP) is a widely studied polyaromatic hydrocarbon that can bind chemically to DNA. TEPA-related compounds have been studied in the context of their interaction with DNA adducts, which is significant for understanding carcinogenesis and mutagenesis (Corley & Hurtubise, 1994).
The placental transfer and DNA binding of benzo(a)pyrene, a carcinogenic metabolite, have been studied using human placental perfusion. This research highlights the potential exposure of fetuses to BP and/or its metabolites, with implications for developmental toxicology (Karttunen et al., 2010).
Propriétés
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N3O2P/c15-11(10-4-2-1-3-5-10)12-17(16,13-6-7-13)14-8-9-14/h1-5H,6-9H2,(H,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZOTEHEMOQUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P(=O)(NC(=O)C2=CC=CC=C2)N3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194052 | |
| Record name | Benzo-tepa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo-tepa | |
CAS RN |
4110-66-1 | |
| Record name | N-[Bis(1-aziridinyl)phosphinyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4110-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo-tepa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo-tepa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



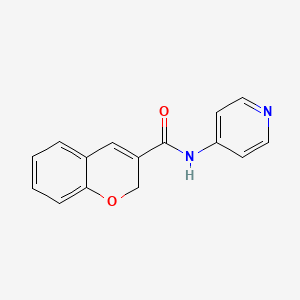
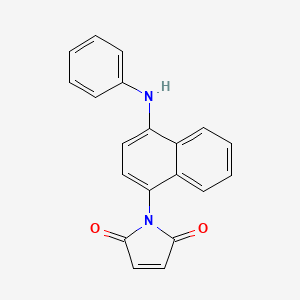
![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)
